molecular formula C9H7BrClN3 B13637281 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole

3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole

Cat. No.: B13637281
M. Wt: 272.53 g/mol
InChI Key: DFXXXSPOBPOTGY-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-chlorophenyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-5-chlorophenylhydrazine with an appropriate pyrazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine: In medicine, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound is also used in the industrial sector for the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

  • 2-Bromo-5-chlorophenylhydrazine
  • 5-Bromo-2-chlorophenol
  • 2-Bromobenzoyl chloride

Comparison: Compared to similar compounds, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine exhibits unique properties due to the presence of the pyrazole ring. This ring structure enhances its reactivity and allows for the formation of more complex molecules. Additionally, the combination of bromine and chlorine atoms provides distinct electronic and steric effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrClN3/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

DFXXXSPOBPOTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Br

Origin of Product

United States

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